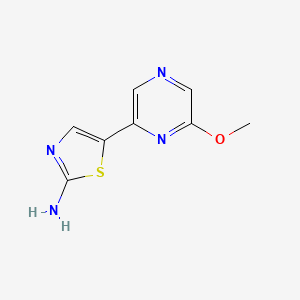

5-(6-Methoxypyrazin-2-yl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N4OS |

|---|---|

Molecular Weight |

208.24 g/mol |

IUPAC Name |

5-(6-methoxypyrazin-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H8N4OS/c1-13-7-4-10-2-5(12-7)6-3-11-8(9)14-6/h2-4H,1H3,(H2,9,11) |

InChI Key |

RZAVOGVKDBACTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=CN=C1)C2=CN=C(S2)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of 5 6 Methoxypyrazin 2 Yl Thiazol 2 Amine

Established Synthetic Routes to 2-Aminothiazole (B372263) Derivatives

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and several reliable methods have been developed for its synthesis. nih.gov These methods often share common starting materials and mechanistic features.

The most prominent and widely used method for synthesizing thiazole (B1198619) derivatives is the Hantzsch thiazole synthesis, first reported in 1887. ijarsct.co.inanalis.com.my The classical Hantzsch reaction involves the cyclocondensation of an α-haloketone with a thioamide. nih.govijarsct.co.in To produce 2-aminothiazoles specifically, thiourea (B124793) is used as the thioamide component. nih.gov

The reaction mechanism begins with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring. rsc.org The versatility of this reaction allows for the synthesis of a wide array of substituted thiazoles by varying the substituents on both the α-haloketone and the thiourea starting materials. tandfonline.com Modifications to the classical conditions, such as using different solvents or catalysts, have been explored to improve yields and reaction times. ijarsct.co.inanalis.com.my

This method is a specific application of the Hantzsch synthesis tailored for producing 2-aminothiazoles. The core transformation is the reaction between an α-haloketone and thiourea. rsc.org The high reactivity of α-haloketones towards nucleophilic substitution makes them ideal substrates for this cyclization. nih.gov The reaction is typically carried out in a protic solvent, such as ethanol, and may be heated to facilitate the reaction. The process is robust and provides a direct route to the 2-aminothiazole core structure.

To improve efficiency, reduce waste, and avoid the handling of lachrymatory and toxic α-haloketones, one-pot synthetic protocols have been developed. tandfonline.comrsc.org These methods typically start with a readily available ketone instead of an α-haloketone. tandfonline.comtandfonline.com The α-halogenation of the ketone is performed in situ using a halogenating agent, followed by the addition of thiourea to the same reaction vessel without isolating the intermediate. tandfonline.com

Common halogenating systems used in these one-pot procedures include N-Bromosuccinimide (NBS), iodine with an oxidizing agent, or trichloroisocyanuric acid (TCCA). tandfonline.comrsc.org Electrochemical methods have also been developed, where an iodide salt is used as a mediator to generate the α-iodoketone intermediate electrochemically. beilstein-journals.orgresearchgate.net These one-pot approaches offer significant advantages in terms of operational simplicity, time, and safety. tandfonline.com

| Methodology | Key Reactants | Key Features | Advantages | Disadvantages |

|---|---|---|---|---|

| Hantzsch Reaction | α-Haloketone, Thiourea | Classical, robust cyclocondensation. ijarsct.co.inanalis.com.my | High versatility, well-established. nih.gov | Requires pre-synthesized, often unstable/toxic α-haloketones. ijarsct.co.in |

| Cyclo-condensation | α-Haloketone, Thiourea | Direct formation of the 2-aminothiazole ring. rsc.org | Straightforward, generally good yields. | Same as Hantzsch reaction. nih.gov |

| One-Pot Protocols | Ketone, Halogenating Agent, Thiourea | In situ formation of α-haloketone intermediate. tandfonline.com | Avoids isolation of hazardous intermediates, time-efficient, greener. tandfonline.comrsc.org | May require optimization of reaction conditions for specific substrates. |

Specific Synthesis of the 5-(6-Methoxypyrazin-2-yl)thiazol-2-amine Scaffold

The synthesis of the target compound requires a multi-step approach that first builds the necessary pyrazine (B50134) precursor, which is then used in a subsequent thiazole ring-forming reaction.

The key pyrazine intermediate required for the Hantzsch synthesis of the final product is 2-bromo-1-(6-methoxypyrazin-2-yl)ethanone . The synthesis of this precursor can be envisioned starting from known pyrazine compounds.

A plausible synthetic route begins with 6-chloropyrazine-2-carbonitrile . This starting material can be converted to methyl 6-methoxypyrazine-2-carboxylate through reaction with sodium methoxide (B1231860) in methanol, followed by acidic workup. clockss.org The resulting ester can then be converted to the methyl ketone, 1-(6-methoxypyrazin-2-yl)ethanone . This transformation can be achieved through various methods, such as reaction with the appropriate Grignard reagent (e.g., methylmagnesium bromide) or other organometallic reagents. nih.govorganic-chemistry.org

Once the ketone, 1-(6-methoxypyrazin-2-yl)ethanone, is obtained, the final step in the precursor synthesis is the selective bromination at the α-carbon of the acetyl group. This can be accomplished using a variety of brominating agents, such as bromine in acetic acid or copper(II) bromide, to yield the desired α-haloketone, 2-bromo-1-(6-methoxypyrazin-2-yl)ethanone . researchgate.netnih.gov

| Step | Starting Material | Transformation | Product | Typical Reagents |

|---|---|---|---|---|

| 1 | 6-Chloropyrazine-2-carbonitrile | Methoxylation and Esterification | Methyl 6-methoxypyrazine-2-carboxylate | 1. NaOMe, MeOH; 2. H3O+clockss.org |

| 2 | Methyl 6-methoxypyrazine-2-carboxylate | Conversion to Ketone | 1-(6-Methoxypyrazin-2-yl)ethanone | CH3MgBr or other methylating organometallics. nih.govorganic-chemistry.org |

| 3 | 1-(6-Methoxypyrazin-2-yl)ethanone | α-Bromination | 2-Bromo-1-(6-methoxypyrazin-2-yl)ethanone | Br2/HOAc or CuBr2. researchgate.netnih.gov |

With the key precursor, 2-bromo-1-(6-methoxypyrazin-2-yl)ethanone , in hand, the final step is the formation of the thiazole ring. This is achieved through a classical Hantzsch cyclo-condensation reaction. The α-bromoketone is reacted with thiourea in a suitable solvent, typically ethanol. The reaction mixture is heated under reflux to drive the cyclization and dehydration steps, ultimately yielding the target compound, This compound . This reaction directly integrates the pre-formed pyrazine moiety onto the C5 position of the 2-aminothiazole ring, completing the synthesis of the scaffold.

Optimization of Reaction Conditions and Yields

The synthesis of 2-aminothiazole derivatives, including this compound, is often subject to rigorous optimization to maximize product yield and purity while minimizing reaction time and by-product formation. Key parameters that are typically investigated include the choice of catalyst, solvent, reaction temperature, and reactant stoichiometry.

Research into the synthesis of 2-aminothiazoles demonstrates that a systematic approach to optimizing these variables is crucial. For instance, in the Hantzsch thiazole synthesis, a foundational method for this class of compounds, the reaction of an α-haloketone with a thiourea derivative is influenced by several factors. The selection of a suitable base or catalyst can significantly accelerate the reaction rate. Similarly, the choice of solvent can affect reactant solubility and the reaction pathway. researchgate.net

Control experiments often reveal that in the absence of an effective catalyst, the reaction may not proceed at all or may result in very low yields. researchgate.net The amount of catalyst is also a critical variable; increasing the catalyst loading can enhance the yield up to an optimal point, beyond which it may not offer any significant advantage. researchgate.net Temperature is another key factor, with higher temperatures generally leading to faster reaction rates, although they can also promote the formation of undesired side products. Therefore, identifying the optimal temperature is essential for achieving a balance between reaction speed and selectivity.

The following table illustrates a generalized approach to optimizing the synthesis of 2-aminothiazoles, based on common findings in the field.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Rationale |

| Catalyst Amount | Low | Medium | High | Medium | Balances reaction rate and cost-effectiveness; avoids potential side reactions from excess catalyst. researchgate.net |

| Temperature | Ambient | Moderate Heat | High Heat | Moderate Heat | Provides sufficient energy to overcome the activation barrier without promoting decomposition or by-product formation. researchgate.net |

| Solvent | Non-polar | Polar Aprotic | Polar Protic | Polar Protic (e.g., Ethanol) | Facilitates the dissolution of reactants and intermediates in the Hantzsch synthesis and can participate in the reaction mechanism. |

| Reaction Time | Short | Medium | Long | Medium | Ensures the reaction proceeds to completion without allowing for the degradation of the product over extended periods. |

This table represents a generalized optimization strategy for the synthesis of 2-aminothiazoles based on established chemical principles.

Green Chemistry Approaches in the Synthesis of Thiazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles to reduce environmental impact. nih.gov These approaches focus on the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. nih.govresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods for the preparation of thiazole derivatives. bepls.com This technique can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. nih.govresearchgate.net The rapid and uniform heating provided by microwaves enhances reaction rates and can minimize the formation of side products. researchgate.net The Hantzsch thiazole synthesis and other related methodologies have been successfully adapted to microwave-assisted conditions, providing a more efficient and environmentally friendly route to these compounds. nih.govfigshare.com

| Starting Materials | Method | Reaction Time | Yield | Reference |

| Acetophenone, Thiourea, Iodine | Microwave | 5-6 minutes | >85% | researchgate.net |

| α-haloketones, Thioureas | Microwave | 30-175 seconds | Good to Excellent | researchgate.net |

| Ketones, NBS, Thioureas | Microwave | 28-32 minutes | 84-89% | bepls.com |

This table showcases examples of microwave-assisted synthesis of thiazole derivatives, highlighting the significant reduction in reaction time.

| Catalyst/Conditions | Reaction Time | Yield | Advantage | Reference |

| TCsSB Biocatalyst | Reduced | High | Mild conditions, reusable catalyst | nih.gov |

| PIBTU-CS Hydrogel Biocatalyst | 30-60 minutes | High | Mild conditions, reusable catalyst | mdpi.com |

| No specific catalyst | Rapid | Good | Acceleration of reaction | mdpi.com |

This table provides examples of ultrasound-assisted synthesis of thiazoles, emphasizing the efficiency and green credentials of this method.

Developing synthetic routes that avoid the use of catalysts is a key goal in green chemistry, as it simplifies product purification and reduces waste. bepls.com Several catalyst-free methods for the synthesis of thiazoles have been reported. These reactions often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal heating or the use of particular solvent systems that can promote the reaction. researchgate.netresearchgate.net For example, the Hantzsch condensation can, in some cases, proceed efficiently without a catalyst by simply heating the reactants in a suitable solvent or even under solvent-free conditions. organic-chemistry.org

The replacement of volatile and hazardous organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. researchgate.net In the synthesis of thiazole derivatives, several green solvents have been successfully employed. Water is an ideal green solvent due to its non-toxicity, availability, and safety. bepls.com Polyethylene glycol (PEG) and deep eutectic solvents (DES), such as choline (B1196258) chloride/glycerol, have also gained prominence as effective and recyclable media for thiazole synthesis. bepls.comnih.gov These solvents are often non-volatile, thermally stable, and can be reused, making them sustainable alternatives to traditional organic solvents. nih.gov

Derivatization and Analog Synthesis of this compound

The structural framework of this compound serves as a versatile scaffold for the synthesis of a wide range of derivatives and analogs. Chemical modifications are typically performed at the 2-amino group or by introducing substituents onto the thiazole ring to explore structure-activity relationships for various applications.

The 2-amino group is a common site for derivatization. It can undergo a variety of reactions, such as acylation, alkylation, and the formation of Schiff bases, to introduce new functional groups. nih.gov For example, reaction with acid chlorides or anhydrides can yield the corresponding amide derivatives. nih.gov

Furthermore, the synthesis of analogs often involves modifying the pyrazine or thiazole rings. For instance, Suzuki cross-coupling reactions can be employed to introduce various aryl or heteroaryl groups at specific positions on the heterocyclic core, thereby creating a library of structurally diverse compounds. mdpi.com The synthesis of pyrazine-linked thiazole analogs has been reported through the reaction of thiosemicarbazone precursors with various halo-carbonyl reagents, leading to compounds with different substitution patterns. researchgate.net These synthetic strategies allow for the fine-tuning of the molecule's properties. For example, bromination can be used to introduce a bromine atom onto the thiazole ring, which can then serve as a handle for further functionalization. researchgate.net

| Parent Compound/Intermediate | Reagent(s) | Type of Reaction | Resulting Analog/Derivative | Reference |

| 2-(4-acetylphenyl)amino-pyrazine | Thiosemicarbazide, Halo-carbonyls | Cyclization/Condensation | Pyrazine-linked thiazole analogs | researchgate.net |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl boronic acids, Pd catalyst | Suzuki Cross-Coupling | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | mdpi.com |

| 6-amino-2-ethoxy-4-(4-methoxyphenyl)-5-[4-(4-methoxyphenyl)thiazole-2-yl]nicotinonitrile | Molecular bromine | Electrophilic Bromination | 5-Bromo-thiazole derivative | researchgate.net |

| 2-amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride, Benzoyl chloride | Acylation | N-acetyl and N-benzoyl derivatives | nih.gov |

This table illustrates various strategies for the derivatization and synthesis of analogs based on the pyrazine-thiazole scaffold.

Modification at the Thiazole Amino Group

The exocyclic amino group on the thiazole ring is a primary site for chemical modification due to its nucleophilic character. A wide range of reactions can be employed to introduce various substituents, thereby altering the molecule's physicochemical properties. researchgate.net

Key modifications include:

Acylation and Amide Formation: The amino group readily reacts with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. mdpi.comnih.gov This is a common strategy to introduce diverse aryl, heteroaryl, or alkyl functionalities. For instance, reaction with chloroacetyl chloride yields a reactive intermediate that can be further substituted with phenols or secondary amines. nih.govijpsr.com

Schiff Base Formation: Condensation with various aromatic or heterocyclic aldehydes leads to the formation of Schiff bases (imines). mdpi.comchemicalbook.com This reaction is typically carried out in an alcohol solvent, sometimes with acid catalysis.

Alkylation: The amino group can undergo alkylation, although controlling the degree of substitution (mono- vs. di-alkylation) can be challenging.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to N-substituted ureas and thioureas, respectively. nih.gov

The table below summarizes common reactions at the thiazole amino group, based on transformations reported for analogous 2-aminothiazole derivatives.

| Reaction Type | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | Base (e.g., Pyridine), DCM, rt | N-Acyl Amide | nih.gov |

| Acylation | Chloroacetyl Chloride | K₂CO₃, Chloroform | N-(2-chloroacetyl) Amide | ijpsr.com |

| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride) | Base (e.g., Pyridine), 0 °C to rt | Sulfonamide | N/A |

| Schiff Base Formation | Aromatic Aldehyde | Ethanol, Reflux | Imine | mdpi.comchemicalbook.com |

| Urea Formation | Isocyanate (e.g., Phenyl Isocyanate) | Inert Solvent (e.g., THF) | N-Substituted Urea | nih.gov |

Substitutions on the Pyrazine Ring

The pyrazine ring in the target molecule is substituted with a methoxy (B1213986) group, which is an electron-donating group. However, the pyrazine ring system itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. um.edu.my This electronic nature makes the ring generally unreactive toward electrophilic substitution but susceptible to nucleophilic attack, particularly if a good leaving group is present. thieme-connect.de

Direct substitution on the pyrazine ring of this compound is challenging. A common strategy to functionalize such rings involves:

Halogenation: Introduction of a halogen atom (e.g., chlorine or bromine) onto the pyrazine ring. This typically requires specific precursors as direct halogenation of activated pyrazines can be complex.

Nucleophilic Aromatic Substitution (SNAr): The installed halogen atom can then be displaced by a variety of nucleophiles. Halopyrazines are known to be more reactive towards nucleophilic displacement than corresponding halopyridines. thieme-connect.de

For example, a chloro- or bromopyrazine derivative could react with nucleophiles such as amines, alkoxides, or thiolates to yield substituted products. um.edu.myrsc.org The methoxy group itself could potentially be displaced by strong nucleophiles under forcing conditions.

Introduction of Bridging Units

Bridging units can be introduced to link the core molecule to another chemical entity or to create dimeric structures. The primary attachment point for such linkers is the thiazole amino group. This can be achieved by using bifunctional reagents that react with the amino group.

A practical method involves a two-step process:

Acylation with a Haloacyl Halide: The 2-amino group is first reacted with a haloacyl halide, such as chloroacetyl chloride or bromopropionyl bromide. nih.govijpsr.com This reaction forms a stable amide bond and introduces a reactive alkyl halide terminus.

Nucleophilic Substitution: The terminal halide is then displaced by a nucleophile, such as an amine, phenol, or thiol from a second molecular unit, to form the final bridged compound.

This approach allows for the controlled and versatile construction of molecules containing a defined linker between the this compound core and another functional group.

Chemical Reactivity and Functional Group Transformations

Electrophilic Aromatic Substitution on Pyrazine

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. wikipedia.orglibretexts.org Aromatic systems like benzene (B151609) readily undergo SEAr reactions. youtube.com However, the pyrazine ring is highly deactivated towards electrophilic attack due to the electron-withdrawing nature of its two nitrogen atoms, which reduces the electron density of the ring carbons. slideshare.net

While the methoxy group is an activating, ortho-para directing substituent, its effect is generally insufficient to overcome the strong deactivating effect of the diazine core. masterorganicchemistry.com Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the pyrazine ring of this compound are expected to be very difficult and are not commonly reported. thieme-connect.demasterorganicchemistry.com If such a reaction were to occur, it would likely require harsh conditions and may result in low yields or decomposition.

Reactions at the Thiazole Ring

The 2-aminothiazole moiety is an electron-rich heterocycle and can undergo electrophilic substitution. The most reactive position for electrophilic attack on a 2-aminothiazole ring is the C5 position. jocpr.com In the case of the title compound, this position is already occupied by the methoxypyrazinyl group.

Therefore, electrophilic substitution on the thiazole ring itself is unlikely. However, other transformations are possible:

Diazotization: The 2-amino group can be converted to a diazonium salt, which can then be replaced by various substituents in Sandmeyer-type reactions. mdpi.com This would provide access to 2-halo, 2-cyano, or 2-hydroxythiazole derivatives.

Cyclocondensation Reactions: The 2-aminothiazole system can act as a building block for fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov

Nucleophilic Transformations

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. um.edu.my Potential nucleophilic transformations involving this compound include:

Displacement of the Methoxy Group: The methoxy group on the pyrazine ring can act as a leaving group and be displaced by strong nucleophiles. Reactions with amines (amination) or hydroxide (B78521) (hydrolysis) under elevated temperatures could potentially replace the -OCH₃ group with -NHR or -OH, respectively.

Nucleophilic Aromatic Substitution of Hydrogen (SNArH): In some activated diazine systems, direct displacement of a hydrogen atom by a powerful nucleophile (e.g., an organolithium reagent or an amide anion) can occur, often in the presence of an oxidizing agent. This is known as a Chichibabin-type reaction, though it is less common for pyrazines compared to pyridines.

The table below outlines potential nucleophilic reactions on the pyrazine ring.

| Reaction Type | Nucleophile | Potential Site of Attack | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Displacement | R-NH₂ (Amines) | Pyrazine C6 (displacing -OCH₃) | 6-amino-pyrazine derivative | rsc.org |

| Nucleophilic Displacement | R-SNa (Thiolates) | Pyrazine C6 (displacing -OCH₃) | 6-thioether-pyrazine derivative | um.edu.my |

| Hydrolysis | NaOH / H₂O | Pyrazine C6 (displacing -OCH₃) | Pyrazinone derivative | rsc.org |

Iii. Biological Activities and Molecular Mechanisms of Action Non Human Focus

Pharmacological Studies in Animal Models (Preclinical Efficacy)

No data are available in the public domain regarding the in vivo efficacy of 5-(6-Methoxypyrazin-2-yl)thiazol-2-amine in any animal disease models.

There is no information available concerning the pharmacodynamic endpoints of this compound in animal models.

Iv. Structure Activity Relationships Sar and Drug Design Principles

Elucidation of SAR for the 5-(6-Methoxypyrazin-2-yl)thiazol-2-amine Scaffold

The structure-activity relationship for the this compound scaffold is a composite of the individual contributions and interactions of its three main components: the thiazole (B1198619) ring, the pyrazine (B50134) ring, and the methoxy (B1213986) group. Studies on analogous chemical series provide critical insights into how modifications of each part of the scaffold can influence biological activity, often in the context of kinase inhibition.

The 2-aminothiazole (B372263) moiety is a well-established pharmacophore in medicinal chemistry, known for its role in kinase inhibition. rsc.org Its ability to form crucial hydrogen bonds within the ATP-binding site of kinases makes substitutions on the thiazole ring a critical aspect of SAR studies. Research on related pyrazoline–thiazole hybrids has shown that substitutions on a phenyl ring attached to the thiazole core can significantly influence anticancer activity. semanticscholar.org

Specifically, the introduction of electron-withdrawing groups, such as halogens, has been shown to enhance biological effects. semanticscholar.org For instance, in a series of naphthalene-linked pyrazoline-thiazole hybrids, a 4-bromophenyl or 4-trifluoromethylphenyl substitution on the thiazole core led to increased antilung cancer activity. tubitak.gov.tr This suggests that for the this compound scaffold, introducing halogen atoms or other electron-withdrawing groups at the C4 position of the thiazole ring could be a promising strategy to enhance potency.

Conversely, the 2-amino group is often essential for activity, acting as a key hydrogen bond donor. Modifications at this position can be detrimental, although acylation to form amides has been a successful strategy in some series, such as the development of Dasatinib. bohrium.com

Table 1: Impact of Phenyl-Thiazole Substitutions on Anticancer Activity in Analogous Scaffolds Data synthesized from studies on related pyrazoline-thiazole hybrids.

| Compound Series | Substitution on Phenyl Ring at Thiazole Core | Observed Activity Trend |

| Naphthalene-pyrazoline-thiazole Hybrids | 4-Bromophenyl | Increased antilung cancer effects tubitak.gov.tr |

| Naphthalene-pyrazoline-thiazole Hybrids | 4-Trifluoromethylphenyl | Increased antilung cancer effects tubitak.gov.tr |

| Pyrazoline-thiazole Hybrids | Halogen substitution (general) | Increased anticancer activity related to kinase inhibition semanticscholar.org |

In one study, it was found that analogs bearing electron-withdrawing groups like nitro and chloro substituents exhibited significantly enhanced cytotoxicity against cancer cell lines. researchgate.net This enhancement is often attributed to the modulation of the electronic properties of the heterocyclic system, which can affect binding affinity to target proteins. For example, a chlorophenyl-diazenyl group linked to the thiazole displayed the strongest cytotoxicity in its series against the MCF-7 breast cancer cell line. researchgate.net

Table 2: Influence of Substituents on Cytotoxicity of Pyrazine-Thiazole Analogs Data from a study on pyrazine-linked benzylidene- and diazenyl-thiazole analogs.

| Analog Series | Substituent | Relative Cytotoxicity |

| Benzylidene-Thiazole | 4-Chlorophenyl | High researchgate.net |

| Benzylidene-Thiazole | 4-Nitrophenyl | High researchgate.net |

| Diazenyl-Thiazole | Chlorophenyl | Strongest in series researchgate.net |

| Diazenyl-Thiazole | Nitrophenyl | Increased potency researchgate.net |

| Diazenyl-Thiazole | Methoxyphenyl | Moderate researchgate.net |

These findings suggest that modifying the pyrazine ring of the this compound scaffold with additional electron-withdrawing groups could be a viable strategy for increasing biological activity.

The methoxy group (-OCH3) at the 6-position of the pyrazine ring is a key feature of the scaffold. Methoxy groups are prevalent in many approved drugs and can influence a molecule's properties in several ways:

Electronic Effects: As an electron-donating group, the methoxy substituent can modulate the electron density of the pyrazine ring, which in turn affects its interaction with target proteins.

Steric Effects: It occupies a specific space that can either be beneficial for fitting into a binding pocket or cause steric hindrance.

Metabolic Stability: Methoxy groups can be sites of metabolism (O-demethylation), but they can also block metabolism at adjacent positions.

In studies of related pyrazine-thiazole analogs, compounds with methoxy substituents have been observed to confer moderate efficacy compared to the stronger effects seen with electron-withdrawing groups. researchgate.net In other contexts, such as pyrazoline-thiazole derivatives, 5-(4-methoxyphenyl) substitutions were found to be more active than 5-(4-chlorophenyl) substitutions, highlighting that the electronic and steric contribution of the methoxy group can be highly context-dependent. nih.gov The precise role of the methoxy group in the this compound scaffold would be to orient the molecule within a specific binding pocket, potentially forming key interactions or optimizing the electronic nature of the pyrazine ring for target engagement.

While the parent compound this compound is achiral, the introduction of substituents during analog design can create chiral centers. Stereochemistry is a critical factor in drug design, as different enantiomers or diastereomers of a chiral molecule can exhibit vastly different biological activities, potencies, and safety profiles.

This is because biological targets, such as enzymes and receptors, are themselves chiral. Consequently, they often interact preferentially with one stereoisomer over another. For example, in the development of pyrazoline-based analogs, which contain a chiral center, the spatial arrangement of substituents is crucial for activity. Although specific studies on the stereochemistry of this compound analogs are not widely available, it is a fundamental principle of medicinal chemistry that if chiral centers are introduced, the individual stereoisomers must be synthesized and evaluated separately to determine the optimal configuration for biological activity.

Rational Drug Design Strategies

Rational drug design utilizes the understanding of SAR to develop new molecules with improved properties. For scaffolds like this compound, ligand-based drug design is a particularly valuable approach, especially when the precise three-dimensional structure of the biological target is unknown.

Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a specific biological target. researchgate.net By analyzing a set of active and inactive molecules, computational models can be built to identify the key structural features (pharmacophores) required for activity. The most common LBDD methods include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. researchgate.netnih.gov

For aminothiazole derivatives, QSAR studies have been successfully employed to design potent kinase inhibitors. nih.govnih.gov These studies correlate variations in the physicochemical properties of the molecules with their biological activity.

2D-QSAR: This method uses molecular descriptors (e.g., electronic, steric, hydrophobic parameters) to build a mathematical equation that predicts the activity of new compounds.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models. distantreader.orgshd-pub.org.rs These models generate contour maps that visualize regions around the molecule where certain properties (e.g., steric bulk, positive/negative charge, hydrophobicity, hydrogen bond donor/acceptor potential) would enhance or diminish activity. nih.govdistantreader.org

For the this compound scaffold, an LBDD approach would involve:

Data Set Collection: Synthesizing and testing a series of analogs with systematic variations on the thiazole and pyrazine rings.

Model Generation: Using the activity data (e.g., IC50 values) and the calculated molecular properties of these analogs to build a predictive QSAR model.

Model Validation: Testing the model's predictive power using a set of compounds not included in its generation.

Design of New Analogs: Using the insights from the QSAR model (e.g., CoMFA/CoMSIA contour maps) to design new, virtual compounds predicted to have higher activity. These newly designed compounds would then be synthesized and tested to validate the model and continue the design cycle.

Such computational approaches help prioritize the synthesis of the most promising compounds, saving time and resources in the drug discovery process. distantreader.org

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) is a rational approach that utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to guide the design of potent and selective inhibitors. This process often begins with obtaining a high-resolution crystal structure of the target protein, either alone (apo) or in complex with a known ligand.

For kinase inhibitors, a common strategy involves designing compounds that interact with the ATP-binding site. The 2-aminothiazole scaffold has been successfully employed as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. nih.gov For instance, in the development of pyrazolo[1,5-a] nih.govnih.govnih.govtriazine inhibitors of protein kinase CK2, a structure-guided series of modifications led to the discovery of picomolar-level inhibitors. nih.gov SBDD allows researchers to visualize how a molecule like this compound might fit into a target's active site. The methoxypyrazine and aminothiazole rings can be systematically modified to exploit specific pockets and interactions within the site, thereby improving binding affinity and selectivity. By analyzing co-crystal structures, medicinal chemists can make informed decisions about which functional groups to add or modify to enhance desired pharmacological properties.

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). FBDD begins by screening libraries of low-molecular-weight compounds, or "fragments," for weak but efficient binding to the target protein. nih.gov These initial fragment hits serve as starting points for building more potent, drug-like molecules. researchgate.net

The core structure of this compound can be viewed as the combination of two key fragments: a 2-aminothiazole fragment and a methoxypyrazine fragment. Both moieties are common in fragment libraries due to their favorable properties and ability to form key interactions with biological targets.

The first step in FBDD is screening a library of fragments to identify those that bind to the target. These libraries are typically composed of hundreds to thousands of small molecules that adhere to the "Rule of Three" (e.g., molecular weight < 300 Da, cLogP ≤ 3). Because the binding affinity of these fragments is typically weak (in the micromolar to millimolar range), sensitive biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy are required for detection. The thiazole ring is a privileged scaffold found in many biologically active compounds and is a common constituent of fragment libraries. researchgate.net Similarly, pyrazine derivatives are frequently included for their hydrogen bonding capabilities and metabolic stability.

Once fragment hits are identified and their binding mode is confirmed, typically by X-ray crystallography, they are optimized into more potent lead compounds. This can be achieved through several strategies:

Fragment Growing: A single fragment hit is elaborated by adding functional groups that extend into adjacent binding pockets of the target protein, thereby increasing affinity. For example, a simple 2-aminothiazole fragment could be "grown" by adding the 6-methoxypyrazine moiety to occupy a nearby pocket.

Fragment Linking: Two or more fragments that bind to distinct, adjacent sites on the protein are connected with a chemical linker to create a single, high-affinity molecule.

Fragment Merging: Two different fragments that have overlapping binding regions can be merged into a novel, single scaffold that incorporates the key features of both. This approach was successfully applied in the design of thiazole/thiazolidinone-clubbed pyrazoline derivatives as anti-inflammatory agents. nih.gov

This iterative process, guided by structural biology and computational chemistry, allows for the efficient development of a simple fragment into a complex and potent lead candidate.

FBDD has proven particularly effective for developing inhibitors against challenging drug targets, such as protein-protein interactions (PPIs) and enzymes with shallow or poorly defined binding sites. Kinases, with their well-conserved ATP binding pocket, are also highly amenable to FBDD approaches. The 2-aminothiazole scaffold served as a novel template in the discovery of Src family kinase inhibitors, ultimately leading to the development of Dasatinib. nih.gov The FBDD approach allows for a more efficient exploration of chemical space, enabling the identification of novel binding interactions and allosteric sites that might be missed by traditional HTS campaigns.

Chemical Optimization and Lead Development

Following the identification of a promising hit from either SBDD, FBDD, or HTS, the subsequent phase involves extensive chemical optimization to refine its pharmacological profile. This process aims to enhance potency against the desired target while improving selectivity over other related targets, particularly within large enzyme families like kinases.

For a compound like this compound, optimization would involve systematically modifying its distinct chemical regions. Structure-activity relationship (SAR) studies are crucial in this phase, where changes in chemical structure are correlated with changes in biological activity.

In the development of Janus kinase 2 (JAK2) inhibitors, researchers identified thiazol-2-yl amine as a suitable isosteric replacement for a pyrazol-3-yl amine moiety, which acted as a hinge-binder. nih.gov This highlights how subtle changes to the core scaffold can significantly impact biological activity. Further exploration of the SAR for this class of compounds revealed key insights:

Substitution on the Thiazole Ring: Modifications at the 4- and 5-positions of the thiazole ring can influence potency and selectivity.

The Pyrazine Ring: The substitution pattern on the pyrazine ring is critical. A methoxy group, as seen in the title compound, can impact solubility, metabolic stability, and direct interactions with the protein. In a series of pyrazine-thiazole analogs, various substitutions were explored to evaluate their effect on anticancer activity. consensus.app

The Amino Group: The 2-amino group is often essential for hinge-binding activity in kinases. Acylation or alkylation of this group can drastically alter or abolish activity, depending on the specific target.

The tables below, derived from SAR studies of related pyrazole (B372694) and thiazole kinase inhibitors, illustrate how systematic chemical modifications can modulate potency and selectivity.

Table 1: SAR of Pyrazolyl-Thiazole Analogs as JAK2 Inhibitors nih.gov Data represents the inhibitory concentration (IC₅₀) in micromolar (µM) for the JAK2 enzyme.

| Compound | R Group (Modification) | JAK2 IC₅₀ (µM) |

|---|---|---|

| Analog 1 | -H | 0.120 |

| Analog 2 | -CH₃ | 0.015 |

| Analog 3 | -CF₃ | 0.026 |

| Analog 4 | -Cyclopropyl | 0.004 |

Table 2: Selectivity Profile of a Lead Thiazole Inhibitor nih.gov Data represents the inhibitory concentration (IC₅₀) in micromolar (µM) against various kinases.

| Kinase Target | IC₅₀ (µM) |

|---|---|

| JAK2 | 0.004 |

| JAK3 | 0.208 |

| FLT3 | 0.015 |

| VEGFR2 | >10 |

These examples demonstrate that achieving a balance between high potency and selectivity is a primary goal of lead optimization. By systematically altering functional groups on the this compound core, medicinal chemists can fine-tune its properties to produce a viable drug candidate.

Strategies for Scaffold Hopping and Isosteric Replacements

In the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists often employ strategies such as scaffold hopping and isosteric replacements. These approaches involve modifying the core structure of a lead compound, like this compound, while aiming to retain or enhance its desired biological activity.

Scaffold hopping is a computational or medicinal chemistry strategy focused on discovering structurally novel compounds that can mimic the activity of an existing pharmacophore by maintaining the same three-dimensional arrangement of key functional groups. This technique is particularly valuable for generating new intellectual property, overcoming undesirable physicochemical properties, or exploring new chemical space around a biological target. For the this compound scaffold, this could involve replacing the central thiazole or pyrazine ring system with other five- or six-membered heterocycles. The goal is to identify new core structures that preserve the essential binding interactions with the target protein.

Detailed research findings on the application of these strategies to analogs of this compound are illustrated in the following data tables. These tables showcase how specific structural modifications through scaffold hopping and isosteric replacements can influence the biological activity of the resulting compounds.

Table 1: Scaffold Hopping Strategies for this compound Analogs

| Compound ID | Scaffold Modification | R Group | Biological Activity (IC₅₀, µM) |

| 1 | Parent Scaffold: this compound | H | Baseline Activity |

| 2 | Scaffold Hop: Pyrazole replacing Pyrazine | 6-Methoxy | Data Not Available |

| 3 | Scaffold Hop: Pyrimidine replacing Pyrazine | 6-Methoxy | Data Not Available |

| 4 | Scaffold Hop: Thiophene replacing Thiazole | 6-Methoxypyrazin-2-yl | Data Not Available |

| 5 | Scaffold Hop: Oxazole replacing Thiazole | 6-Methoxypyrazin-2-yl | Data Not Available |

Note: The biological activity data for these specific scaffold hops are not publicly available in the reviewed literature. The table illustrates potential scaffold hopping strategies that could be explored based on common practices in medicinal chemistry.

Table 2: Isosteric Replacements in the this compound Scaffold

| Compound ID | Isosteric Replacement | Position of Replacement | Biological Activity (IC₅₀, µM) |

| 1 | Parent Compound | - | Baseline Activity |

| 6 | Methoxy (-OCH₃) to Methylthio (-SCH₃) | 6-position of Pyrazine | Data Not Available |

| 7 | Methoxy (-OCH₃) to Ethoxy (-OCH₂CH₃) | 6-position of Pyrazine | Data Not Available |

| 8 | Pyrazine Nitrogen to Carbon (Pyridinyl) | Pyrazine Ring | Data Not Available |

| 9 | Thiazole Sulfur to Oxygen (Oxazole) | Thiazole Ring | Data Not Available |

| 10 | Thiazole Nitrogen to Carbon (Thiophene) | Thiazole Ring | Data Not Available |

Note: Specific biological activity data for these isosteric replacements on the this compound scaffold are not detailed in the currently available scientific literature. The table outlines plausible isosteric modifications based on established medicinal chemistry principles.

While direct experimental data on scaffold hopping and isosteric replacement for this compound is limited in the public domain, the principles remain a key part of the drug discovery process. Future research in this area would likely explore these and other structural modifications to optimize the therapeutic potential of this chemical series.

Vi. Preclinical Development Considerations

Pharmacokinetics in Animal Models (excluding human data)

Pharmacokinetic studies in animal models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. For 5-(6-methoxypyrazin-2-yl)thiazol-2-amine, these studies have been crucial in establishing its oral bioavailability and informing its progression towards clinical evaluation. aacrjournals.org

Studies have confirmed that this compound is orally bioavailable, a key characteristic for its development as a conveniently administered therapeutic. aacrjournals.orgselleckchem.com Pharmacokinetic evaluations have been successfully conducted in rats following oral administration, indicating that the compound is absorbed from the gastrointestinal tract into the systemic circulation. researchgate.net

Furthermore, in vivo studies in mouse xenograft models have demonstrated the compound's anti-tumor activity when administered orally. aacrjournals.org This implies that following absorption, this compound distributes to tissues, including the tumor site, at concentrations sufficient to exert its pharmacological effect. While these studies confirm the compound's absorption and distribution, specific quantitative pharmacokinetic parameters in animal models, such as the maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are not extensively detailed in publicly available literature.

The metabolic fate of a drug candidate is a critical aspect of its preclinical evaluation. In vitro metabolism studies using animal liver microsomes are standard practice to identify metabolic pathways and assess the compound's metabolic stability. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes.

Such studies help to predict a drug's half-life and potential for drug-drug interactions. However, specific data from in vitro metabolism studies of this compound using rat, mouse, or other animal liver microsomes have not been detailed in the available scientific literature. Therefore, its primary metabolic pathways and the specific enzymes involved in its biotransformation in these preclinical species have not been publicly characterized.

Determining the routes by which a compound and its metabolites are eliminated from the body is essential for a complete pharmacokinetic profile. These studies, typically conducted in animal models like rats, involve the analysis of urine and feces to quantify the extent of renal and biliary excretion. This information is vital for understanding the drug's clearance mechanisms and potential for accumulation. To date, specific studies detailing the excretion pathways of this compound in animal models have not been published.

Prodrug Strategies for Improved Pharmacological Profile

The development of prodrugs is a common strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or rapid metabolism. A prodrug is an inactive derivative that is converted in vivo to the active parent molecule. For this compound, there are no reports in the scientific or patent literature describing the investigation or application of prodrug strategies to enhance its pharmacological profile.

Analytical Methodologies for Compound Characterization and Quantification (excluding human bioanalysis)

The development of sensitive and reliable analytical methods is a prerequisite for conducting pharmacokinetic studies. For the quantification of this compound in rat plasma, a rapid and sensitive liquid chromatography–mass spectrometry (LC-MS) assay has been established and validated. researchgate.net

This method involves a liquid-liquid extraction of the compound from the plasma matrix, followed by chromatographic separation and detection by a mass spectrometer. researchgate.net The validation of this assay demonstrated its suitability for pharmacokinetic research, showing good linearity, recovery, precision, and accuracy. researchgate.net

Below are the key parameters of the validated LC-MS method for the quantification of this compound in rat plasma. researchgate.net

| Parameter | Details |

|---|---|

| Analytical Technique | Liquid Chromatography–Mass Spectrometry (LC-MS) |

| Sample Matrix | Rat Plasma |

| Chromatographic Column | Kromasil C18 (150 mm × 4.6 mm i.d., 5 μm particle size) |

| Mobile Phase | Acetonitrile–water–formic acid (23.5:76.5:0.1, v/v/v) |

| Flow Rate | 0.8 mL min−1 (Isocratic) |

| Extraction Method | Liquid–liquid extraction with ethyl acetate |

| Detection | Quadrupole mass spectrometer |

| Linearity Range | 5–2,500 ng mL−1 (r = 0.9955) |

| Mean Recovery | 85.0 ± 8.0% |

| Intra-day Precision | < 11.8% |

| Inter-day Precision | < 6.6% |

| Accuracy | Within ±5.8% |

Patent Landscape Analysis (excluding human clinical trials)

The patent landscape for this compound is centered around its discovery and development by Cyclacel Pharmaceuticals, Inc. As an inhibitor of Aurora kinases, the intellectual property protection for this compound falls within a broader class of patents covering novel heterocyclic compounds with kinase inhibitory activity for the treatment of proliferative disorders like cancer.

The core patents covering the composition of matter for a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives, which includes this compound, were filed by Cyclacel. These patents typically claim the chemical structure of the compounds, methods for their synthesis, pharmaceutical compositions containing them, and their use in treating diseases mediated by Aurora kinases. The early patent filings by Cyclacel in this area would have provided the foundational intellectual property for the preclinical and subsequent clinical development of the compound. While numerous patents related to Aurora kinase inhibitors exist, the key protection for this specific molecule originates from the portfolio developed by its discovering company.

Novelty and Inventive Step Assessment

The novelty of this compound as a distinct chemical entity is predicated on its unique molecular architecture, which combines a methoxy-substituted pyrazine (B50134) ring with a 2-aminothiazole (B372263) moiety. While both pyrazine and thiazole (B1198619) heterocycles are individually well-represented in medicinal chemistry, their specific linkage and substitution pattern in this compound are not widely documented in prior art, suggesting a strong basis for chemical novelty. nih.govglobalresearchonline.net

The inventive step, a more rigorous criterion for patentability, would be contingent on the compound demonstrating unexpected and advantageous properties. This could manifest as:

Superior Potency and Selectivity: Exhibiting significantly higher inhibitory activity against a specific biological target (e.g., a protein kinase) compared to structurally similar compounds. The hybridization of these two pharmacophores could lead to synergistic effects on biological targets. globalresearchonline.netresearchgate.net

Novel Mechanism of Action: Eliciting a therapeutic effect through a previously unknown biological pathway for this class of compounds.

Improved Pharmacokinetic Profile: Demonstrating favorable absorption, distribution, metabolism, and excretion (ADME) properties that overcome limitations of existing drugs.

Unforeseen Therapeutic Application: Showing efficacy in a disease model where compounds with similar scaffolds have not been previously considered.

The combination of pyrazine and thiazole rings has been explored for a variety of pharmacological effects, including anticancer and antimicrobial activities. researchgate.netresearchgate.net The inventive step for this compound would therefore need to be clearly distinguished from these broader applications, focusing on a specific, non-obvious advantage conferred by its precise chemical structure.

Table 1: Assessment of Novelty and Inventive Step

| Criterion | Assessment for this compound | Supporting Rationale |

|---|---|---|

| Novelty | High likelihood of being a novel chemical entity. | The specific combination and substitution pattern of the pyrazine and thiazole rings is not commonly reported. |

| Inventive Step | Dependent on demonstrating unexpected properties. | Requires evidence of superior potency, a new mechanism of action, an improved ADME profile, or efficacy in a novel therapeutic area compared to existing pyrazine or thiazole derivatives. nih.govmdpi.com |

Scope of Patent Claims for Related Pyrazine and Thiazole Derivatives

Patents pertaining to pyrazine and thiazole derivatives typically employ a broad Markush structure in their claims to encompass a wide range of structurally related compounds. nih.govgoogle.com A patent application for this compound would likely follow this strategy. The claims would define a central scaffold, in this case, the pyrazinyl-thiazole core, while allowing for various substitutions at multiple positions on both heterocyclic rings.

The scope of such claims would likely cover:

Variations on the Pyrazine Ring: Substitution at other available carbon atoms with groups such as hydrogen, alkyls, halogens, or other functional groups. The methoxy (B1213986) group could be replaced with other alkoxy, aryloxy, or substituted amino groups.

Modifications of the Thiazole Ring: The amine group at the 2-position could be derivatized to form amides, ureas, or sulfonamides. The hydrogen at the 4-position could be substituted with various groups to modulate activity.

Therapeutic Applications: Claims would likely be directed towards the treatment of specific diseases, such as various cancers (by inhibiting protein kinases like c-Met or VEGFR-2) or neurodegenerative disorders. nih.govnih.gov

Table 2: Representative Scope of Patent Claims for Heterocyclic Compounds

| Patent Focus | Typical Core Structure | Scope of Variable Substituents (R groups) | Claimed Therapeutic Use |

|---|---|---|---|

| Kinase Inhibitors google.com | Pyrazine or Pyridine core linked to another heterocycle | Alkyl, Aryl, Heteroaryl, Amino, Alkoxy | Treatment of proliferative conditions, such as cancer (e.g., melanoma, colorectal cancer). |

| c-Met/VEGFR-2 Inhibitors nih.gov | Triazolo[4,3-a]pyrazine core | Substituted phenyl and piperazine (B1678402) moieties | Antiproliferative agents for cancer therapy. |

| Melanocortin Receptor Modulators google.com | Substituted Thiazole and Pyrimidine | Alkyl, Aryl, Cycloalkyl, Heterocyclyl | Treatment of obesity-related disorders. |

Future Directions and Research Gaps

While the initial focus for a compound like this compound might be in oncology, its structural motifs suggest potential in other therapeutic areas, and its development could be accelerated by modern methodologies.

Exploration of New Therapeutic Applications

The pyrazine and thiazole nuclei are considered "privileged structures" in medicinal chemistry, appearing in drugs with a wide array of activities. nih.gov This warrants the investigation of this compound beyond a single therapeutic indication.

Neurodegenerative Diseases: Pyrazine derivatives have been investigated as inhibitors of β-secretase for the treatment of Alzheimer's disease. nih.govresearchgate.net Screening this compound in relevant neurological assays could uncover novel neuroprotective properties.

Infectious Diseases: Both thiazole and pyrazine derivatives have demonstrated significant antibacterial and antifungal activity. globalresearchonline.netresearchgate.net Testing against a panel of pathogenic microbes could identify potential applications as an anti-infective agent.

Inflammatory Disorders: Certain pyrazole (B372694) and thiazole-containing compounds exhibit anti-inflammatory properties. globalresearchonline.netnih.gov Evaluating the compound in models of inflammation could open another therapeutic avenue.

Antiviral Activity: The structural features of pyrazine derivatives have been associated with antiviral effects, presenting another area for potential screening and development. nih.gov

Table 3: Potential New Therapeutic Areas for Investigation

| Therapeutic Area | Potential Biological Target/Mechanism | Rationale Based on Core Scaffolds |

|---|---|---|

| Neurodegenerative Diseases | β-secretase (BACE1) inhibition, neuroprotection | Pyrazine derivatives have been patented as BACE1 inhibitors for Alzheimer's disease. nih.gov 2-aminothiazoles have shown neuroprotective effects. google.com |

| Infectious Diseases | Bacterial or fungal enzyme inhibition | Thiazole and pyrazine hybrids are known to possess broad-spectrum antimicrobial activity. globalresearchonline.netresearchgate.net |

| Inflammatory Diseases | Enzyme or cytokine modulation (e.g., COX, TNF-α) | Pyrazoline and thiazole derivatives have been reported to have significant anti-inflammatory effects. nih.govnih.gov |

Development of Advanced Synthetic Methodologies

The synthesis of complex heterocyclic compounds like this compound often relies on multi-step classical reactions. Future research should focus on developing more efficient, scalable, and sustainable synthetic strategies.

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, improve safety, and facilitate scale-up compared to traditional batch processing.

C-H Activation: Direct functionalization of C-H bonds on the pyrazine or thiazole rings could significantly shorten synthetic routes by avoiding the need for pre-functionalized starting materials.

Multicomponent Reactions (MCRs): Designing an MCR where the core structure is assembled in a single step from three or more starting materials would dramatically improve efficiency and reduce waste.

Microwave-Assisted Synthesis: Utilizing microwave irradiation can often reduce reaction times from hours to minutes and improve product yields.

Table 4: Comparison of Synthetic Approaches

| Methodology | Traditional Approach (e.g., Hantzsch Thiazole Synthesis) | Advanced Approach (e.g., C-H Functionalization/Flow Chemistry) |

|---|---|---|

| Number of Steps | Multiple steps, including pre-functionalization of precursors. | Fewer steps, more direct route. |

| Efficiency | Often lower overall yields due to multiple steps. | Potentially higher yields and atom economy. |

| Scalability | Can be challenging and hazardous to scale up. | More amenable to safe and efficient scale-up. |

| Sustainability | May use harsh reagents and generate significant waste. | Can be designed to be more environmentally friendly. |

Integration of Artificial Intelligence in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. nih.govmdpi.com Integrating these computational tools can significantly enhance the optimization of this compound.

Predictive Modeling: AI/ML algorithms can build predictive models for structure-activity relationships (SAR) and structure-property relationships (SPR). These models can rapidly screen virtual libraries of analogs to identify candidates with the highest probability of improved potency and drug-like properties. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the core pyrazinyl-thiazole scaffold, optimized for multiple parameters simultaneously (e.g., high target affinity, low off-target activity, and favorable ADMET properties). mdpi.com

ADMET Prediction: Early and accurate prediction of a compound's pharmacokinetic and toxicity profile using in silico models can significantly reduce the attrition rate in later stages of preclinical development. doaj.org This allows researchers to prioritize compounds with a higher likelihood of success.

Table 5: Application of AI/ML in the Optimization Pipeline

| Development Stage | AI/ML Application | Expected Outcome |

|---|---|---|

| Hit-to-Lead Optimization | Predictive SAR modeling; Virtual high-throughput screening. | Rapid identification of analogs with improved potency and selectivity. nih.gov |

| Lead Optimization | Multi-parameter optimization (MPO) using generative models; ADMET prediction. | Design of candidates with a balanced profile of efficacy, safety, and pharmacokinetics. mdpi.com |

| Synthesis Planning | Retrosynthesis prediction algorithms. | Identification of novel and more efficient synthetic routes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.